

2-(Chloromethyl)-6-methyl-1,3-benzoxazole experimental procedure for synthesis

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Compound of Interest

Compound Name: 2-(Chloromethyl)-6-methyl-1,3-benzoxazole

Cat. No.: B115692

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Synthesis of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step protocol for the synthesis of **2-(chloromethyl)-6-methyl-1,3-benzoxazole**, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The described methodology is based on the acylation of 2-amino-5-methylphenol with chloroacetyl chloride, followed by an intramolecular cyclization. This guide is designed to ensure scientific integrity, reproducibility, and safety in the laboratory setting.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that are of significant interest due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-(chloromethyl) substituent serves as a versatile synthetic handle, allowing for further functionalization and the creation of diverse chemical libraries for drug discovery and development. The methyl group at the 6-position can also be significant for modulating the biological activity and physicochemical properties of the final compounds. This protocol details a reliable and efficient method for the preparation of **2-(chloromethyl)-6-methyl-1,3-benzoxazole**.

Reaction Principle

The synthesis proceeds in two key steps. First, the amino group of 2-amino-5-methylphenol undergoes a nucleophilic acyl substitution with chloroacetyl chloride to form the N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide intermediate. In the second step, this intermediate undergoes an intramolecular cyclization, facilitated by a base, to form the benzoxazole ring. The hydroxyl group attacks the carbonyl carbon of the amide, followed by dehydration to yield the final product.

Experimental Protocol

Materials and Reagents

Reagent/Material	Grade	Supplier	CAS Number
2-Amino-5-methylphenol	98%	Sigma-Aldrich	2835-98-5
Chloroacetyl chloride	98%	Sigma-Aldrich	79-04-9
Triethylamine	≥99.5%	Sigma-Aldrich	121-44-8
Dichloromethane (DCM)	Anhydrous, ≥99.8%	Fisher Scientific	75-09-2
Ethyl acetate	ACS Grade	Fisher Scientific	141-78-6
Hexane	ACS Grade	Fisher Scientific	110-54-3
Anhydrous Magnesium Sulfate	Laboratory Grade	Fisher Scientific	7487-88-9

Equipment

- Three-neck round-bottom flask (250 mL)
- Dropping funnel
- Reflux condenser
- Magnetic stirrer with heating mantle

- Ice bath
- Separatory funnel
- Rotary evaporator
- Glassware for extraction and filtration
- Thin-layer chromatography (TLC) plates (silica gel 60 F254)
- Column chromatography setup

WARNING: Safety Precautions

This procedure involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- Chloroacetyl chloride: Highly corrosive, toxic if swallowed, in contact with skin, or if inhaled.
[1][2] Reacts violently with water.[1][2] Causes severe skin burns and eye damage.[1][2]
- Triethylamine: Highly flammable liquid and vapor.[3][4][5][6] Toxic in contact with skin and if inhaled.[3][4][6] Causes severe skin burns and eye damage.[3][4][6]
- 2-Amino-5-methylphenol: Harmful if swallowed.[7] May cause skin and eye irritation.[7][8]
- Dichloromethane: Suspected of causing cancer.

Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment.[1][2][3][4][5][6][8][9][10][11][12]

Step-by-Step Procedure

Part 1: Acylation of 2-Amino-5-methylphenol

- Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

- To the flask, add 2-amino-5-methylphenol (5.0 g, 40.6 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.
- Cool the solution to 0 °C using an ice bath.
- In the dropping funnel, prepare a solution of chloroacetyl chloride (4.8 g, 3.4 mL, 42.6 mmol) in anhydrous dichloromethane (20 mL).
- Add the chloroacetyl chloride solution dropwise to the stirred 2-amino-5-methylphenol solution over a period of 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, add triethylamine (6.2 mL, 4.5 g, 44.7 mmol) dropwise to the reaction mixture at 0 °C.
- Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
- Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1 v/v) until the starting material is consumed.

Part 2: Cyclization and Work-up

- Once the acylation is complete, gently heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 3 hours.
- Cool the reaction mixture to room temperature.
- Wash the organic layer with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Part 3: Purification

- Purify the crude product by column chromatography on silica gel.

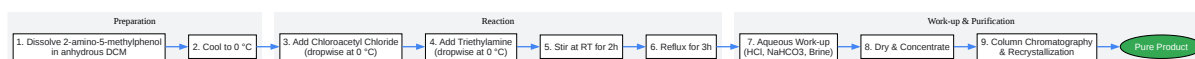
- Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to isolate the pure **2-(chloromethyl)-6-methyl-1,3-benzoxazole**.
- Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield a solid.
- Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water or hexane, if necessary.
- Dry the purified product under vacuum to obtain a crystalline solid.

Results and Characterization

The expected yield of **2-(chloromethyl)-6-methyl-1,3-benzoxazole** is typically in the range of 80-90%. The final product should be characterized by standard analytical techniques:

- Melting Point: Determine the melting point of the purified solid.
- ^1H NMR and ^{13}C NMR: Confirm the structure by analyzing the chemical shifts and coupling constants.
- Mass Spectrometry: Determine the molecular weight of the compound.

Experimental Workflow Diagram



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Caption: Synthetic workflow for **2-(Chloromethyl)-6-methyl-1,3-benzoxazole**.

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